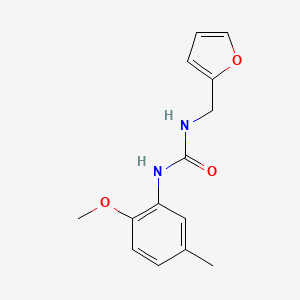

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea

Description

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-10-5-6-13(18-2)12(8-10)16-14(17)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJWOBZXTCQIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330794 | |

| Record name | 1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

701969-91-7 | |

| Record name | 1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of furan-2-ylmethylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride (NaH).

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The furan ring and methoxy-methylphenyl group contribute to its binding affinity and specificity, enabling it to exert its effects at the molecular level.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related urea derivatives, highlighting substituents, key features, and biological or chemical relevance:

Key Research Findings

Stereochemical Complexity : Propellan-based ureas (e.g., 23c) demonstrate that rigid scaffolds improve stereochemical control, critical for σ-receptor targeting .

Heterocyclic Substitutions : Thiadiazol (TD-K) and oxadiazole () groups introduce electronic diversity, influencing bioactivity and solubility .

Thiourea vs. Urea : Thiourea derivatives exhibit enhanced antimicrobial activity but may suffer from reduced stability compared to urea analogs .

Boronic Esters : Boron-containing ureas serve as versatile intermediates for further functionalization, highlighting their role in combinatorial chemistry .

Biological Activity

1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic contexts. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

This structure features a furan ring, a methoxy group, and a methylphenyl moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with urea under controlled conditions. The process includes purification steps such as recrystallization to obtain a high-purity product suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of furan-containing ureas exhibit significant antimicrobial properties. For instance, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), has shown effectiveness against various bacterial strains including Escherichia coli and Salmonella typhi .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.01 mg/L | 0.1 mg/L |

| Salmonella typhi | 0.001 mg/L | <0.1 mg/L |

| Staphylococcus aureus | 1.0 mg/L | >1.0 mg/L |

| Bacillus subtilis | No inhibition observed | Not applicable |

The data indicate that the compound exhibits bactericidal activity against E. coli and S. typhi, while showing bacteriostatic properties against Staphylococcus aureus. Notably, Bacillus subtilis was resistant to the compound's effects .

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The presence of the furan ring is believed to enhance the compound's interaction with bacterial enzymes, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of furan derivatives:

- Case Study on Antibacterial Properties : A study involving a series of furan-based compounds demonstrated that modifications in the side chains significantly affected their antibacterial potency. The most effective derivatives were those with electron-withdrawing groups that enhanced their reactivity towards bacterial enzymes .

- Clinical Implications : The broad-spectrum activity suggests potential applications in treating infections caused by resistant bacteria, particularly in settings where conventional antibiotics fail.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(Furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea?

Answer:

The synthesis typically involves three key stages: (1) furan functionalization , (2) urea linkage formation , and (3) purification .

- Furan Functionalization : Start with furan-2-ylmethanol. React with a halogenating agent (e.g., thionyl chloride) to form 2-(chloromethyl)furan.

- Urea Formation : Couple the chlorinated furan intermediate with 2-methoxy-5-methylaniline via a nucleophilic substitution reaction. Use phenyl isocyanate or carbodiimide-mediated coupling to form the urea bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H NMR confirms furan protons (δ 6.2–7.4 ppm) and urea NH signals (δ 8.5–9.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~155 ppm) and methoxy groups (~55 ppm) .

- IR : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- HPLC-MS : Quantifies purity (>95%) and confirms molecular ion ([M+H]⁺, calculated m/z 289.1) .

Advanced: How does the compound interact with biological targets?

Answer:

Mechanistic studies suggest:

- Hydrogen Bonding : The urea moiety binds to enzyme active sites (e.g., kinases) via NH···O=C interactions.

- Hydrophobic Interactions : The furan and methoxyphenyl groups engage with hydrophobic pockets, enhancing binding affinity.

- Case Study : Molecular docking (AutoDock Vina) predicts inhibition of COX-2 (ΔG ~-9.2 kcal/mol). Validate via enzymatic assays (IC50 determination) .

Advanced: What structural modifications optimize activity in structure-activity relationship (SAR) studies?

Answer:

Key modifications include:

- Furan Substitution : Replacing furan with thiophene (electron-rich) improves π-π stacking but reduces solubility.

- Methoxy Positioning : Para-methoxy (vs. ortho) enhances target selectivity by reducing steric hindrance.

- Urea Linker : Replacing urea with thiourea increases metabolic stability but may reduce bioavailability .

Advanced: How to design experiments for reaction optimization?

Answer:

Use Design of Experiments (DoE) principles:

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).

- Response Surface Methodology (RSM) : Maximize yield (≥80%) while minimizing byproducts.

- Case Study : Central Composite Design (CCD) identified optimal conditions: 60°C, DMF, 0.5 eq K₂CO₃ .

Advanced: What computational tools predict reactivity and stability?

Answer:

- Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and energy barriers.

- Molecular Dynamics (MD) : Simulate solvation effects (explicit water model) to assess hydrolytic stability.

- ADMET Prediction : SwissADME estimates logP (~2.5) and CYP450 inhibition risk .

Advanced: How to assess stability under physiological conditions?

Answer:

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24h.

- Thermal Stability : TGA/DSC analysis reveals decomposition onset (~180°C).

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation .

Basic: How to validate analytical methods for purity assessment?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : Calibration curve (1–100 µg/mL, R² >0.995).

- Accuracy : Spike recovery (98–102%) in triplicate.

- Precision : Intraday/interday RSD <2% .

Advanced: What scale-up challenges arise in transitioning from lab to pilot plant?

Answer:

- Heat Transfer : Exothermic urea formation requires jacketed reactors with controlled cooling.

- Solvent Recovery : Distillation (rotary evaporator vs. wiped-film evaporator) impacts cost-efficiency.

- Case Study : Continuous flow reactors improve mixing and reduce reaction time (2h vs. 12h batch) .

Advanced: How to resolve contradictory data in biological assays?

Answer:

- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).

- Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization.

- Meta-Analysis : Use RevMan to aggregate IC50 values from ≥3 independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.